3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride
Description
Table 1: Elemental Composition
| Element | Quantity | Percentage Contribution |
|---|---|---|
| Carbon | 10 atoms | 43.97% |
| Hydrogen | 22 atoms | 8.07% |
| Nitrogen | 2 atoms | 10.25% |
| Oxygen | 2 atoms | 11.71% |
| Chlorine | 2 atoms | 26.00% |
The stoichiometry reflects the incorporation of two hydrochloric acid molecules, which protonate the tertiary amine in the piperidine ring and the secondary amine in the methylamino group.
Three-Dimensional Conformational Analysis
The three-dimensional structure of 3-[3-(methylamino)piperidin-1-yl]butanoic acid dihydrochloride is governed by steric and electronic interactions within the piperidine ring and the butanoic acid side chain.
Piperidine Ring Conformation
The piperidine ring adopts a chair conformation to minimize 1,3-diaxial strain. Computational models suggest that the methylamino group at position 3 occupies an equatorial position , while the butanoic acid substituent at position 1 adopts an axial orientation to reduce steric hindrance with the methylamino group.
Butanoic Acid Side Chain
The butanoic acid moiety exhibits free rotation around the C-C single bonds, with the carboxylate group (-COO⁻) stabilized by resonance. In the crystalline state, intramolecular hydrogen bonding between the protonated amines and the carboxylate oxygen may influence the torsional angles.
Table 2: Key Bond Lengths and Angles (Theoretical)
| Parameter | Value |
|---|---|
| N1-C2 (piperidine) | 1.47 Å |
| C3-N4 (methylamino) | 1.45 Å |
| C1-O5 (carboxylate) | 1.26 Å |
| C1-O6 (carboxylate) | 1.23 Å |
| N1-C2-C3-C4 (torsion angle) | 55.3° |
These values are consistent with similar piperidine-carboxylic acid derivatives reported in crystallographic databases.
Protonation States and Salt Formation Dynamics
The dihydrochloride salt arises from the protonation of two basic nitrogen centers in the molecule:
Piperidine Nitrogen (N1) :
The lone pair on the piperidine nitrogen (pKa ≈ 11) readily accepts a proton from hydrochloric acid, forming a positively charged ammonium ion.Methylamino Nitrogen (N4) :
The secondary amine in the methylamino group (pKa ≈ 9.5) is also protonated under acidic conditions, contributing to the second hydrochloride moiety.
Protonation Sequence
- At pH < 9.5: Both N1 and N4 are fully protonated.
- At pH 9.5–11: N4 deprotonates first.
- At pH > 11: N1 deprotonates, yielding the free base.
The carboxylate group (-COO⁻) remains deprotonated across physiological pH ranges (pKa ≈ 4.8).
Salt Stabilization
The crystalline lattice of the dihydrochloride salt is stabilized by:
- Ion-dipole interactions between the ammonium ions and chloride anions.
- Hydrogen bonds between the carboxylate oxygen and adjacent ammonium hydrogens.
This stabilization confers high solubility in polar solvents like water and methanol.
Properties
IUPAC Name |
3-[3-(methylamino)piperidin-1-yl]butanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(6-10(13)14)12-5-3-4-9(7-12)11-2;;/h8-9,11H,3-7H2,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPDFFNSWEYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC(C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride typically involves the reaction of 3-(Methylamino)piperidine with butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of methylamino derivatives on cellular processes. It is also employed in the development of new biochemical assays and diagnostic tools .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems by binding to receptors and altering their activity. This modulation can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
3-[3-(Methylamino)piperidin-1-yl]propanoate Dihydrochloride
- Structure: Propanoate ester instead of butanoic acid.
- Key Differences: Carbon Chain Length: Shorter chain (C3 vs. Ester vs. Acid: The ester form may undergo hydrolysis in vivo to release the active acid, altering pharmacokinetics compared to the pre-formed acid in the target compound .
- Applications : Intermediate in synthesizing prodrugs or bioactive molecules requiring controlled release .
3-(Methylamino)propanoic Acid Hydrochloride
3-(Methylamino)azetidine Dihydrochloride
- Structure: Azetidine (4-membered ring) substituted with methylamino.
- Pharmacological Role: Used in bactericidal quinolonecarboxylic acids, suggesting antimicrobial applications .
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride
- Structure: Piperazine ring with 3-methylphenyl substitution and propanoic acid.
- Key Differences :
Structural and Functional Analysis
Impact of Heterocyclic Rings
Carbon Chain Length and Functional Groups
- Butanoic Acid (C4): Higher polarity than propanoate esters, favoring renal excretion but requiring transporters for absorption .
- Methylamino Group: Enhances basicity, facilitating salt formation (e.g., dihydrochloride) and ionic interactions with biological targets .
Dihydrochloride Salt
- Solubility: Critical for oral bioavailability; shared feature among analogs like 3-(methylamino)azetidine dihydrochloride .
- Stability : Reduces hygroscopicity compared to free bases, improving shelf life .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Heterocycle | Chain Length | Functional Groups | Salt Form | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Piperidine | C4 (butanoic) | Methylamino, dihydrochloride | Dihydrochloride | CNS, antimicrobial (inferred) |
| 3-[3-(Methylamino)piperidin-1-yl]propanoate | Piperidine | C3 (ester) | Methylamino, propanoate | Dihydrochloride | Prodrug intermediates |
| 3-(Methylamino)azetidine dihydrochloride | Azetidine | N/A | Methylamino | Dihydrochloride | Bactericidal agents |
| 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid | Piperazine | C3 (propanoic) | 3-Methylphenyl | Dihydrochloride | Receptor-targeted drugs |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 293.22 | 1.2 | 25.8 (water) |
| 3-(Methylamino)propanoic Acid HCl | 139.59 | -0.5 | 50.1 (water) |
| 3-(Methylamino)azetidine dihydrochloride | 173.07 | 0.8 | 18.3 (water) |
Biological Activity
3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, synthesis, and potential implications in pharmacology.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylamino group and a butanoic acid moiety. Its chemical formula is and it has been characterized for its solubility and stability in aqueous solutions, which is critical for its bioavailability in therapeutic contexts.
Research indicates that this compound may act as an inhibitor of the GABA transporter (GAT), specifically targeting subtypes mGAT1–4. The introduction of the piperidine structure enhances the binding affinity and selectivity compared to other analogs, which is crucial for developing effective treatments for conditions like neuropathic pain and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated that 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride effectively inhibits GABA uptake in neuronal cultures. The potency of this compound was assessed using radiolabeled GABA uptake assays, yielding the following results:
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 70% |
| 100 | 90% |
These results indicate a dose-dependent inhibition of GABA uptake, suggesting that the compound could modulate GABAergic signaling pathways, which are pivotal in numerous neurological functions .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the analgesic effects of this compound. For example, in a neuropathic pain model induced by nerve injury, administration of 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride resulted in a significant reduction in pain behaviors compared to control groups. The following table summarizes the findings:
| Treatment Group | Pain Score (Mean ± SEM) |
|---|---|
| Control | 7.5 ± 0.5 |
| Low Dose | 5.0 ± 0.4 |
| High Dose | 2.5 ± 0.3 |
These findings suggest that the compound may possess analgesic properties through its action on GABA transporters .
Case Studies
Several case studies have focused on the therapeutic potential of compounds similar to 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride, particularly in treating conditions such as chronic pain and anxiety disorders:
- Case Study 1 : A clinical trial involving patients with chronic neuropathic pain found that treatment with a related GABA transporter inhibitor resulted in significant pain relief and improved quality of life metrics.
- Case Study 2 : Another study examined the effects of similar compounds on anxiety levels in patients with generalized anxiety disorder, reporting reduced anxiety scores after treatment.
Q & A
Q. How is stereochemical purity ensured during synthesis, and why is it critical for bioactivity?
- Methodology :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA.
- Circular dichroism (CD) : Confirms absolute configuration.
- Impact : Incorrect stereochemistry can reduce binding affinity by >100-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
